Methyl 2-[(phenylethynyl)sulfanyl]benzoate is an organic compound characterized by its unique molecular structure, which includes a benzoate ester functional group, a phenylethynyl moiety, and a sulfanyl linkage. Its molecular formula is , and it is recognized for its potential applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
This compound can be classified under organosulfur compounds due to the presence of the sulfanyl group. It is also categorized as an aromatic compound due to its benzoate structure. Methyl 2-[(phenylethynyl)sulfanyl]benzoate is listed under the CAS number 638199-59-4 and has been synthesized through various methods, including photoredox-catalyzed reactions.
The synthesis of methyl 2-[(phenylethynyl)sulfanyl]benzoate can be achieved through several methods:
While specific industrial production methods are not extensively documented, general principles of organic synthesis apply. Large-scale production would likely utilize optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization or chromatography to ensure high yields and purity.
The molecular structure of methyl 2-[(phenylethynyl)sulfanyl]benzoate features:
COC(=O)C1=CC=CC=C1SC#CC2=CC=CC=C2
The structure consists of a benzoate group attached to a sulfanyl group that links to a phenylethynyl moiety, which contributes to its chemical reactivity and potential applications in synthesis.
Methyl 2-[(phenylethynyl)sulfanyl]benzoate can undergo various chemical reactions:
The reactions yield various products:
The mechanism of action for methyl 2-[(phenylethynyl)sulfanyl]benzoate involves its interaction with molecular targets through several pathways:
Property | Value |
---|---|
CAS Number | 638199-59-4 |
Molecular Formula | |
Molecular Weight | 268.3 g/mol |
Appearance | Typically white solid |
Methyl 2-[(phenylethynyl)sulfanyl]benzoate exhibits typical reactivity associated with both aromatic compounds and organosulfur compounds. Its functional groups allow it to participate in various chemical transformations, making it versatile in synthetic applications.
Methyl 2-[(phenylethynyl)sulfanyl]benzoate has several significant applications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9